

An In-Depth Technical Guide to 2-Chloro-4-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-methylbenzonitrile

Cat. No.: B1583916

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This guide provides a comprehensive technical overview of **2-Chloro-4-methylbenzonitrile**, a key aromatic building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, and applications, grounding all claims in verifiable scientific data.

Core Molecular Profile

2-Chloro-4-methylbenzonitrile is a disubstituted benzonitrile featuring a chlorine atom at the second position and a methyl group at the fourth position of the benzene ring, relative to the nitrile functional group. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.

Molecular Structure and Weight

The structural architecture is fundamental to the compound's chemical behavior. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methyl group, creates a unique electronic profile on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Molecular Structure Visualization

The following diagram illustrates the connectivity and spatial arrangement of atoms within the **2-Chloro-4-methylbenzonitrile** molecule.

Caption: 2D structure of **2-Chloro-4-methylbenzonitrile**.

Physicochemical Properties

Quantitative data provides the foundational parameters for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Formula | C ₈ H ₆ ClN | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| CAS Number | 21423-84-7 | [1][2] |
| Physical Form | Crystalline Powder / Solid | [1] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [1] |
| Density | 1.19 ± 0.1 g/cm ³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

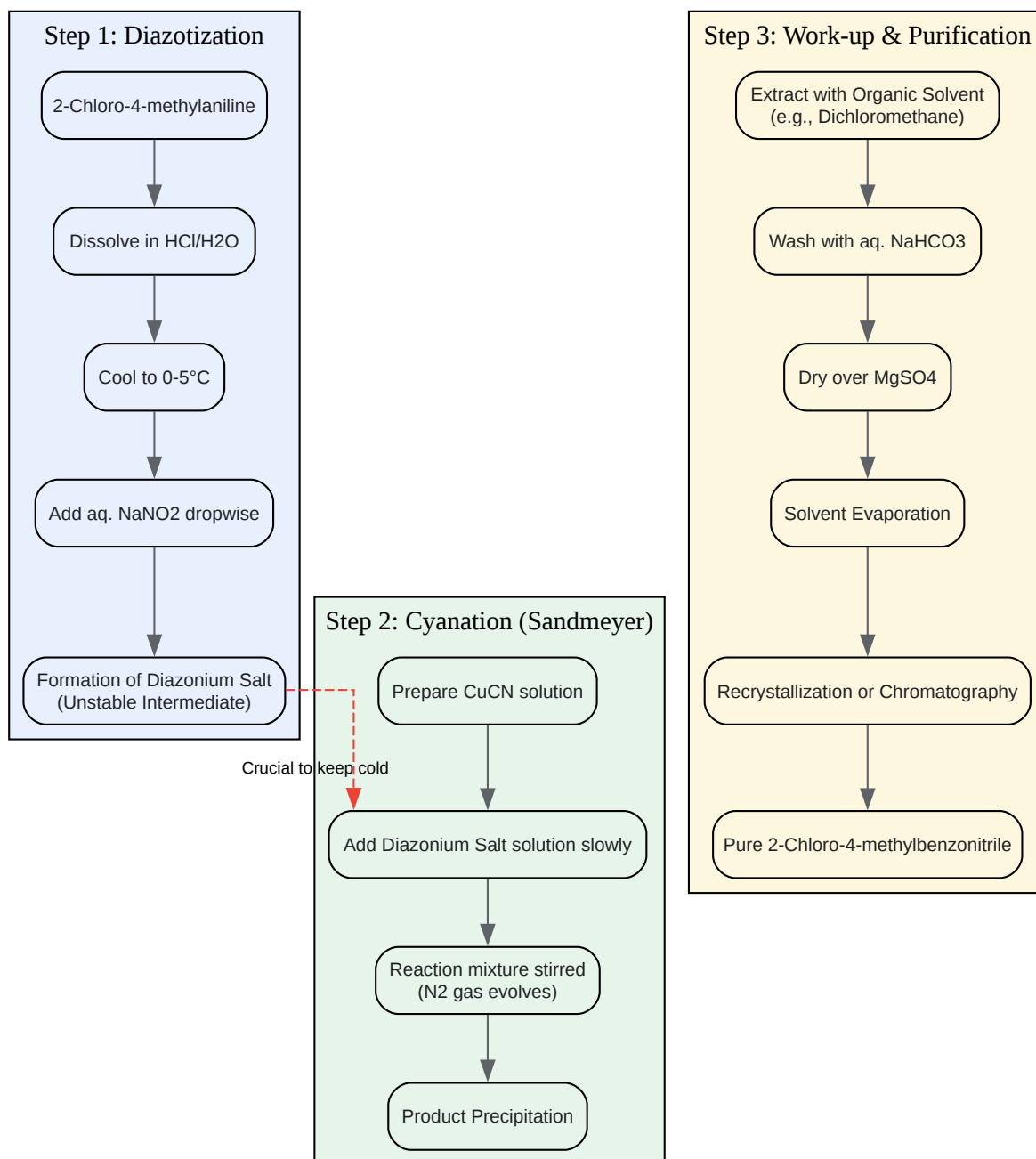
Synthesis and Reactivity Insights

The synthesis of **2-Chloro-4-methylbenzonitrile** is a critical aspect for its application. A common and reliable method involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for introducing cyano groups.

Exemplary Synthesis Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 2-chloro-4-methylaniline to the target nitrile. The choice of this precursor is strategic; its amino group is readily diazotized, providing a versatile intermediate for nucleophilic substitution.

Workflow: Synthesis via Diazotization-Cyanation



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Caption: Experimental workflow for the synthesis of **2-Chloro-4-methylbenzonitrile**.

Methodology:

- **Diazotization:** 2-chloro-4-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO_2) is added dropwise, maintaining the low temperature to form the unstable diazonium salt. The low temperature is critical to prevent premature decomposition of the diazonium intermediate.
- **Cyanation:** The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonium group by the cyanide nucleophile, releasing nitrogen gas.
- **Work-up and Purification:** Upon reaction completion, the product is typically extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide a molecular fingerprint.

- **Infrared (IR) Spectroscopy:** The IR spectrum is a powerful tool for identifying functional groups. For **2-Chloro-4-methylbenzonitrile**, a sharp, strong absorption band is expected around $2220\text{--}2240\text{ cm}^{-1}$, which is characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.^[3] Additional peaks corresponding to C-H bonds of the methyl group and aromatic ring, as well as the C-Cl stretch, will also be present.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms. One would expect to see a singlet for the methyl (CH_3) protons and distinct signals in the aromatic region for the three protons on the benzene ring.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of 151.59 g/mol .[4] Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl), a characteristic $M+2$ peak at approximately one-third the intensity of the M^+ peak will be observed.

Applications in Drug Development and Research

2-Chloro-4-methylbenzonitrile is not merely a laboratory chemical but a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.

Its derivatives have been explored in various therapeutic areas. For instance, substituted benzonitriles are scaffolds found in inhibitors of enzymes and modulators of receptors. The specific chlorine and methyl substitution pattern can be crucial for achieving desired potency and selectivity by influencing how the molecule fits into the binding pocket of a biological target.

Safety and Handling

As with any chemical reagent, proper handling is essential. **2-Chloro-4-methylbenzonitrile** is classified as harmful and an irritant.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
- **Precautionary Measures:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

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